molecular formula C12H18O2 B106706 Suspensolide CAS No. 111351-08-7

Suspensolide

Cat. No.: B106706
CAS No.: 111351-08-7
M. Wt: 194.27 g/mol
InChI Key: RVKDTQISXMBQEU-XNFNPUBGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of suspensolide involves several key steps, including metallometallation, carboalumination, and cupration reactions. One of the synthetic routes begins with the stannylzincation of a protected alkynyl alcohol, producing a trisubstituted alkene and an allylic alcohol. This is followed by methylalumination of an additional alkyne to generate the second alkene. The required homoallylic alcohol is produced via alanate opening of ethylene oxide . The two synthons generated from these processes are subsequently coupled using higher-order cuprate chemistry. The final step involves the oxidation of the homoallylic alcohol to an aldehyde, and then to the carboxylic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above provides a foundation for potential large-scale production. The use of metallometallation and cupration reactions suggests that industrial synthesis would require precise control of reaction conditions and the availability of specialized reagents.

Chemical Reactions Analysis

Types of Reactions

Suspensolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted alcohols .

Scientific Research Applications

Suspensolide has several scientific research applications:

Mechanism of Action

The mechanism of action of suspensolide as a sex pheromone involves its interaction with specific receptors in the olfactory system of the Caribbean fruit fly. The compound binds to these receptors, triggering a cascade of molecular events that result in behavioral changes in the insect . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Suspensolide can be compared with other macrolide compounds, such as:

This compound’s uniqueness lies in its specific role as a sex pheromone for the Caribbean fruit fly and its distinct chemical structure, which includes two tri-substituted alkenes and both allylic and homoallylic alcohols .

Biological Activity

Suspensolide is a compound that belongs to the class of lactones, specifically known for its unique chemical structure and biological activities. It has garnered attention in various fields, including pharmacology, due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its cyclic lactone structure. Its molecular formula is C12H22O2, and it exhibits properties typical of lactones, such as volatility and solubility in organic solvents. The compound's structure allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Hepatoprotective Effects

This compound has also been studied for its hepatoprotective effects. One study isolated this compound A from Viburnum tinus and demonstrated its ability to protect liver cells from oxidative stress-induced damage. The results suggest that this compound may play a role in enhancing liver function and preventing liver-related diseases.

Case Study: Hepatoprotective Activity

In a controlled study involving rat models, this compound A was administered at varying doses. The results indicated a dose-dependent reduction in liver enzyme levels, suggesting reduced hepatotoxicity.

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential applications in treating inflammatory diseases.

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound

CytokineInhibition Percentage (%)
TNF-α75%
IL-660%
IL-1β70%

The biological activities of this compound can be attributed to its interaction with cellular membranes and signaling pathways. Studies suggest that this compound may modulate the activity of certain enzymes involved in lipid metabolism and inflammation, contributing to its therapeutic effects.

Properties

IUPAC Name

(4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6-,11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKDTQISXMBQEU-XNFNPUBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=O)OCC=C(CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC(=O)OC/C=C(\CCC1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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